H-D-Arg-Phe-OH

Description

Overview of Peptide Chemistry and Biological Significance

Peptides are short chains of amino acids linked by peptide bonds, playing crucial roles in a vast array of biological processes. nih.govmedchemexpress.com These molecules, which are essentially small proteins, can function as hormones, neurotransmitters, and signaling molecules, participating in cell communication, immune responses, and the regulation of enzymatic activity. nih.gov The sequence and structure of a peptide dictate its biological function, making peptide chemistry a vital area of research for developing new therapeutics and diagnostic tools. medchemexpress.com

The synthesis of peptides is a cornerstone of this field, with solid-phase peptide synthesis (SPPS) being a common and revolutionary method that allows for the controlled assembly of complex peptide sequences on a solid support. nih.govmedchemexpress.com This technique has facilitated the production of custom peptides for a wide range of research and therapeutic applications. nih.gov Beyond their natural roles, synthetic peptides are being increasingly investigated for their potential in medicine, with over 80 peptide drugs approved by the FDA and many more in clinical trials. researchgate.net

Importance of D-Amino Acid Residues in Peptide Design

While the vast majority of naturally occurring peptides and proteins are composed of L-amino acids, the incorporation of their stereoisomers, D-amino acids, into synthetic peptide design has become a significant strategy. nih.govtargetmol.com D-amino acids are found in some natural products, particularly from microorganisms, and their inclusion in synthetic peptides offers several advantages. nih.gov

A primary benefit of using D-amino acids is the increased resistance of the resulting peptide to enzymatic degradation. glpbio.com Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. Consequently, peptides containing D-amino acids are less susceptible to proteolysis, leading to a longer half-life in biological systems. targetmol.com

Furthermore, the incorporation of D-amino acids can induce significant changes in the peptide's secondary structure and conformation. glpbio.com This can lead to altered binding affinities for receptors and can be a powerful tool for designing peptides with specific folded conformations. nih.gov The strategic placement of a D-amino acid can stabilize specific structures, such as β-turns, or even disrupt undesirable aggregations. glpbio.comnih.gov

Contextualization of H-D-Arg-Phe-OH within Peptide Research

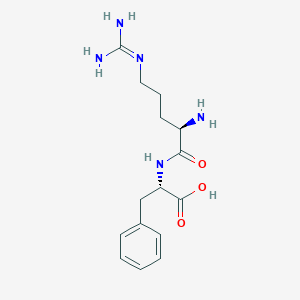

This compound is a synthetic dipeptide composed of D-Arginine and L-Phenylalanine. Its structure is of interest to peptide researchers precisely because it contains a D-amino acid. This feature immediately suggests a potential for enhanced stability against enzymatic degradation compared to its all-L-amino acid counterpart, H-Arg-Phe-OH.

Chemical Data of this compound

| Property | Value | Source |

| Chemical Formula | C15H23N5O3 | Calculated |

| Molecular Weight | 321.38 g/mol | Calculated |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid; (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid | Inferred from constituent amino acids |

| Canonical SMILES | C1=CC=C(C=C1)CC@HN.C(CC@HN)CN=C(N)N | Inferred from constituent amino acids |

| Appearance | Likely a white to off-white powder | Inferred from similar peptides |

| Solubility | Expected to be soluble in water | Inferred from similar peptides |

Research Findings on this compound

The dipeptide H-Phe-Arg-OH, the L-isomer of the subject compound, has been noted in metabolic research as a product of the enzymatic cleavage of larger peptides like Bradykinin by Angiotensin-Converting Enzyme (ACE). medchemexpress.com Studies on this compound would likely involve comparative analyses with its L-counterpart to understand the impact of the D-arginine residue on its stability, conformational properties, and potential interactions with biological targets. Such research would be valuable for the design of peptide-based inhibitors or modulators of enzymes and receptors where arginine and phenylalanine are key recognition elements.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBHGSGQZSOLIR-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Primary and Secondary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of molecules in solution or solid state. For peptides, NMR can provide information on the chemical environment of individual atoms, allowing for the assignment of resonances and the determination of covalent structure. nih.gov Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are particularly useful for establishing sequential connectivity and identifying through-space correlations, which can be translated into distance constraints for conformational analysis. medchemexpress.com

Solid-state NMR has been successfully applied to study the structure and dynamics of self-assembled short peptides, providing significant structural information regarding conformation. metabolomicsworkbench.org For H-D-Arg-Phe-OH, NMR could be used to confirm the presence of the expected amino acid residues (D-Arginine and Phenylalanine) and the formation of the peptide bond. Analysis of chemical shifts and coupling constants can provide details about the dihedral angles of the peptide backbone and side chains, offering insights into preferred conformations. nih.gov NOESY correlations can indicate proximity between protons in different parts of the molecule, helping to build a three-dimensional model of the dipeptide's conformation. The purity of the synthesized peptide can also be assessed by examining the complexity of the NMR spectrum and the presence of signals from impurities.

While specific NMR data for this compound was not found in the immediate search results, studies on related peptides and amino acids demonstrate the applicability of NMR. For example, NMR has been used to characterize protected amino acids like Fmoc-L-Phenylalanine and to study the conformational preferences of amino acid side chains like Arginine and Phenylalanine within peptides. advancedchemtech.comglpbio.com

Tandem Mass Spectrometry (MS/MS) is used for peptide sequencing. metabolomicsworkbench.org By fragmenting the peptide ions and analyzing the resulting fragment ions (b-ions, y-ions, etc.), the sequence of amino acids can be determined. metabolomicsworkbench.org This is particularly useful for confirming the primary structure of synthetic peptides. For this compound, MS would provide a molecular ion corresponding to its calculated mass, and MS/MS could confirm the sequence D-Arg-Phe by identifying characteristic fragment ions.

Although specific MS data for this compound was not found, MS is a standard technique for characterizing peptides. Studies on other dipeptides and peptides containing Arginine and Phenylalanine demonstrate the utility of MS for molecular weight and sequence validation. advancedchemtech.comwikipedia.orgnih.gov

The Amide I band (primarily C=O stretching) and Amide II band (primarily N-H bending and C-N stretching) are particularly sensitive to the conformation of the peptide backbone and can provide some information about secondary structure elements, although for a dipeptide, defined secondary structures like alpha-helices or beta-sheets are not typically formed. metabolomicsworkbench.org

Studies on other peptides and organic molecules demonstrate the application of IR and Raman spectroscopy for structural characterization and the identification of functional groups and hydrogen bonding patterns. nih.govadvancedchemtech.com While specific IR or Raman spectra for this compound were not found, these techniques would be valuable for confirming the presence of the expected functional groups in the dipeptide.

Here is an illustrative table showing typical vibrational modes observed for peptide functional groups:

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Characteristic Raman Shift Range (cm⁻¹) |

| Amide I (C=O stretch) | 1600-1700 | 1600-1700 |

| Amide II (N-H bend) | 1500-1600 | 1500-1600 (weaker) |

| N-H stretch (amide) | 3200-3300 | 3200-3300 |

| C-H stretch | 2800-3000 | 2800-3000 |

| C=C stretch (aromatic) | ~1500, ~1600 | ~1000, ~1600 |

| C=NH stretch (guanidino) | ~1640 | ~1640 |

Chiroptical Studies for Conformational Properties

Chiroptical techniques, which measure the differential absorption or scattering of left and right circularly polarized light, are highly sensitive to the chiral environment and conformation of molecules.

Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure of peptides and proteins. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The CD spectrum in the far-UV region (190-250 nm) is particularly informative about the peptide backbone conformation. Different secondary structures (e.g., alpha-helix, beta-sheet, random coil, turns) exhibit distinct CD spectral shapes and intensities. medchemexpress.com

While specific CD data for this compound was not found, CD spectroscopy is a standard tool in peptide conformational analysis. Studies on other peptides, including those containing aromatic amino acids and D-amino acids, demonstrate its utility in probing conformational preferences and the impact of chirality.

Here is an illustrative table showing characteristic CD minima for different peptide secondary structures (primarily relevant for longer peptides but shows the principle):

| Secondary Structure | Characteristic CD Minima (nm) |

| Alpha-helix | ~208, ~222 |

| Beta-sheet | ~218 |

| Random Coil | ~195 |

| Beta-turn | Varies, often positive at ~200 |

Advanced Structural Determination

While spectroscopic methods provide valuable conformational insights, high-resolution three-dimensional structures can be obtained through techniques like X-ray crystallography, particularly for peptides that can form well-ordered crystals.

X-ray crystallography can provide atomic-level details of the peptide's conformation in the solid state, revealing bond lengths, bond angles, and dihedral angles. medchemexpress.commetabolomicsworkbench.org It can also show how peptide molecules interact with each other in the crystal lattice, including hydrogen bonding patterns.

Although crystallographic data for this compound as a standalone dipeptide was not found in the search results, X-ray crystallography has been used to determine the structures of related peptides, including those containing D-Arginine and D-Phenylalanine, often in complex with target molecules like enzymes. These studies highlight the ability of X-ray crystallography to provide detailed conformational information, including the orientation and interactions of amino acid side chains.

In addition to experimental techniques, computational methods such as molecular dynamics simulations and Density Functional Theory (DFT) calculations are increasingly used for peptide conformational analysis. These methods can explore the conformational space of a peptide, calculate the relative energies of different conformers, and simulate their behavior in various environments (e.g., in solution). Computational studies can complement spectroscopic data and provide a more complete picture of the conformational landscape of this compound.

X-ray Crystallography for High-Resolution Three-Dimensional Structures

X-ray crystallography is a well-established method for determining the atomic and molecular structure of crystalline substances wikipedia.orgmolecularcloud.org. This technique involves diffracting a beam of X-rays off a crystal of the molecule of interest. The resulting diffraction pattern is then analyzed computationally to produce a three-dimensional map of the electron density within the crystal wikipedia.orgmolecularcloud.org. From this electron density map, the positions of atoms and their chemical bonds can be inferred, providing a high-resolution picture of the molecule's structure wikipedia.orgwikidoc.org.

X-ray crystallography has been successfully applied to determine the structures of various amino acids and peptides, including the individual amino acids L-arginine and L-phenylalanine acs.orgresearchgate.netnih.gov. It has also been used to study larger peptide-inhibitor complexes, such as those involving D-Phe-Pro-Arg motifs binding to proteins like thrombin nih.govresearchgate.netnih.gov. These studies demonstrate the capability of X-ray crystallography to provide detailed insights into the conformation and interactions of peptide segments.

However, specific research detailing the successful crystallization and subsequent X-ray crystallographic analysis yielding a high-resolution three-dimensional structure solely for the dipeptide this compound was not identified in the available literature. Therefore, detailed research findings or crystallographic data tables specifically for this compound cannot be presented here.

Molecular Interactions and Binding Dynamics

Ligand-Target Recognition Mechanisms

Ligand-target recognition involves the precise molecular docking of a peptide to its binding site on a receptor or enzyme. This process is determined by the three-dimensional structure of both the peptide and the target, as well as the chemical properties of the interacting residues.

Peptides containing Arg-Gly-Asp (RGD) sequences are known to be agonists for receptors for extracellular matrix proteins like fibronectin and vitronectin, highlighting the importance of specific amino acid sequences for receptor binding. The incorporation of D-amino acids can influence peptide conformation and stability, thereby affecting receptor binding.

Specificity refers to the ability of a ligand to bind preferentially to one type of target over others, while selectivity describes the differential binding affinity among a range of related targets. The specificity and selectivity profile of a peptide are determined by the unique arrangement of amino acids and their interactions with the binding site. Although direct profiling of H-D-Arg-Phe-OH was not found, research on other peptides indicates that subtle changes in amino acid sequence or stereochemistry can dramatically alter specificity. For example, studies on opioid peptides show that modifications can lead to high selectivity for specific opioid receptor subtypes (mu, delta, kappa). The presence of aromatic residues like Phenylalanine and charged residues like Arginine are often key determinants of binding specificity and can be involved in establishing crucial contacts within the binding site.

Understanding the topography of the binding site provides insights into the molecular basis of recognition. This involves identifying the specific amino acid residues in the target protein that interact with the ligand and the nature of these interactions. While structural data for this compound bound to a target is not available, studies on related peptide-protein complexes, such as inhibitors bound to serine proteases, illustrate the types of interactions that can occur. For instance, a study on thrombin bound to an inhibitor containing D-Phe and Arg highlighted the importance of residues in the active site, including those in the oxyanion hole, for optimal substrate binding and acylation through hydrogen bonding interactions. The side chains of Arginine, being positively charged, can engage in ionic interactions with negatively charged residues in the binding site, while the aromatic ring of Phenylalanine can participate in hydrophobic and pi-pi interactions.

Enzyme-Substrate/Inhibitor Kinetics

Peptides can act as substrates for enzymes, undergoing cleavage, or as inhibitors, blocking enzyme activity. Enzyme kinetics studies characterize the rate of enzyme-catalyzed reactions and how it is affected by substrate or inhibitor concentration. Key parameters include Km (Michaelis constant), Vmax (maximum reaction velocity), and Ki (inhibition constant).

Enzyme kinetics can be studied under steady-state conditions, where the concentration of the enzyme-substrate complex remains relatively constant over time, or pre-steady-state conditions, which examine the initial rapid events of the reaction. While specific steady-state or pre-steady-state kinetic data for this compound as an enzyme substrate or inhibitor were not found in the search results, related peptides have been studied. For example, peptides containing Arg and Phe residues can be substrates for serine proteases like thrombin and plasmin. The Michaelis-Menten model is a fundamental framework for understanding enzyme kinetics, describing the relationship between reaction rate and substrate concentration.

For peptides acting as enzyme substrates, identifying the specific cleavage site(s) and understanding the catalytic mechanism are crucial. Enzymes like proteases cleave peptide bonds based on the amino acid sequence surrounding the cleavage site and the enzyme's active site specificity. Studies on protease specificity have shown preferences for certain amino acids at specific positions relative to the cleavage site (P1, P2, P1', etc.). For instance, trypsin-like proteases often cleave after Arginine or Lysine residues. The presence of D-amino acids can affect whether a peptide is recognized as a substrate or acts as an inhibitor, as they can alter the peptide's conformation and resistance to enzymatic degradation. While direct information on the cleavage of this compound was not found, the presence of the Arg-Phe sequence suggests potential interaction with proteases that recognize these residues.

Allosteric Modulation and Inhibition Mechanisms

Allosteric modulation involves the binding of a molecule to a site other than the active site of a protein, influencing the protein's activity or its binding affinity for other ligands. Inhibition mechanisms, on the other hand, describe how a molecule reduces the activity of an enzyme or the function of a protein. Peptides, including dipeptides like this compound, can act as inhibitors or modulators by interacting with specific sites on target molecules.

Research on related peptides provides insight into potential mechanisms. For instance, studies on the inhibition of alkaline phosphatase by L-phenylalanine and D-phenylalanine enantiomorphs suggest an uncompetitive inhibition mechanism, where the inhibitor binds to the enzyme-substrate complex. nih.gov The interaction involves the guanidinium (B1211019) group of an arginine residue in the active site, which stabilizes the inhibitor. nih.gov This highlights the potential for the arginine component of this compound to be involved in inhibitory interactions, potentially through similar mechanisms involving charged interactions.

Non-Covalent Molecular Interactions

The interaction of this compound with other molecules is governed by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, aromatic stacking, and electrostatic interactions. The specific contribution of each force depends on the chemical environment, the nature of the interacting partner, and the conformation of the dipeptide.

Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and an electron-rich acceptor atom. In this compound, the arginine residue contains a guanidinium group with several potential hydrogen bond donors, while the peptide backbone and the terminal carboxyl group also have donor and acceptor capabilities. Phenylalanine, although primarily hydrophobic, can participate in weak hydrogen bonds involving its aromatic ring under certain circumstances. proteinstructures.comnih.gov

Studies on peptide interactions with surfaces, such as gypsum crystals, demonstrate the involvement of hydrogen bonding. For instance, the amino group hydrogens and carboxyl group oxygens of amino acids like arginine and phenylalanine can form hydrogen bonds with the crystal surface. acs.org The guanidinium group of arginine is a strong hydrogen bond donor and can interact with various acceptor groups, including phosphates, phosphonates, and carboxylic acids. cambridgemedchemconsulting.com The formation of hydrogen bond networks involving this compound would contribute to its binding affinity and specificity towards interacting molecules, including proteins or other biomolecules.

Hydrophobic Interactions and Driving Forces

Hydrophobic interactions arise from the tendency of nonpolar molecules or regions to associate in an aqueous environment, minimizing contact with water. The phenylalanine residue in this compound is a significant contributor to hydrophobic interactions due to its nonpolar aromatic side chain. proteinstructures.comrsc.org These interactions are a major driving force in processes like protein folding, protein-ligand binding, and the self-assembly of peptides. frontiersin.org

Research indicates that hydrophobic interactions play a crucial role in the binding of phenylalanine-containing peptides to various targets. For example, studies on cell-penetrating peptides suggest that hydrophobic contributions are primary modes of interaction for phenylalanine-containing peptides with heparan sulfate (B86663). rsc.org The aromatic ring of phenylalanine provides a large nonpolar surface area that can engage in extensive van der Waals interactions and lead to the release of water molecules upon binding, contributing favorably to the binding free energy. rsc.org The hydrophobic nature of the phenylalanine side chain in this compound would drive its association with nonpolar regions of interacting molecules, influencing its partitioning and binding behavior.

Aromatic Stacking Interactions

Aromatic stacking interactions, also known as π-π interactions, occur between the electron systems of aromatic rings. The phenylalanine residue in this compound contains a phenyl ring that can participate in these interactions with other aromatic systems in a target molecule, such as the side chains of phenylalanine, tyrosine, or tryptophan residues, or with nucleotide bases. researchgate.netmst.eduacs.org

These interactions can occur in various geometries, including parallel-displaced and T-shaped arrangements. acs.org Studies on protein complexes have shown that phenylalanine residues engage in π-stacking interactions with adenine (B156593) rings, contributing to protein-ligand complex formation. mst.edu While the strength of aromatic stacking interactions can be influenced by the environment and the presence of other forces, they can provide significant stabilization to molecular complexes. mst.edunih.gov The potential for the phenylalanine ring in this compound to engage in aromatic stacking would contribute to its recognition and binding to molecules containing complementary aromatic systems.

Electrostatic and Salt Bridge Contributions

Electrostatic interactions occur between charged species. The arginine residue in this compound is positively charged at physiological pH due to its guanidinium group. proteinstructures.comnii.ac.jp This positive charge can engage in attractive electrostatic interactions with negatively charged groups on interacting molecules, such as carboxylates (e.g., from aspartic acid or glutamic acid residues) or phosphates. These interactions can range from non-specific charge-charge attractions to more defined salt bridges, which are strong ionic interactions formed between closely located oppositely charged groups. proteinstructures.combrainly.comnih.gov

Studies on peptide interactions highlight the importance of electrostatic forces. For instance, the binding of arginine-containing peptides to heparan sulfate is significantly influenced by electrostatic interactions between the positively charged arginine residues and the negatively charged sulfate and carboxylate groups of heparan sulfate. rsc.org Salt bridges involving arginine residues are known to play a role in stabilizing protein structures and mediating protein-ligand interactions. brainly.comnih.govpnas.org The positively charged D-arginine residue in this compound would strongly contribute to electrostatic interactions, which could be a primary determinant of its binding to negatively charged molecules or regions. The interplay between the positive charge of arginine and the hydrophobic nature of phenylalanine allows for diverse interaction profiles depending on the environment and the binding partner. biorxiv.org

Summary of Non-Covalent Interactions

The non-covalent interactions involving this compound are a combination of hydrogen bonding, hydrophobic forces, aromatic stacking, and electrostatic interactions. The charged arginine residue provides a strong electrostatic component and hydrogen bonding capability, while the phenylalanine residue contributes significantly through hydrophobic and aromatic stacking interactions. The balance and interplay of these forces dictate the dipeptide's binding affinity, specificity, and potential to modulate or inhibit the function of target molecules.

| Type of Interaction | Contributing Residue(s) | Nature of Interaction | Potential Role in Binding |

| Hydrogen Bonding | D-Arginine, Phenylalanine, Peptide Backbone, Carboxyl Group | Donor and acceptor capabilities | Specific recognition and stabilization of complexes |

| Hydrophobic Interactions | Phenylalanine | Association of nonpolar regions in aqueous environment | Driving force for binding to hydrophobic surfaces/pockets |

| Aromatic Stacking | Phenylalanine | Interactions between aromatic ring systems | Stabilization of complexes with aromatic partners |

| Electrostatic/Salt Bridges | D-Arginine | Attraction between opposite charges | Strong interactions with negatively charged molecules/regions |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not specifically found as a single CID for the dipeptide this compound in the search results. CIDs for individual amino acids are available. |

| D-Arginine | 6322 nih.gov |

| Phenylalanine | 6140 wikidata.orggithub.com |

| L-Phenylalanine | 6140 wikidata.org |

| D-Phenylalanine | 71567 nih.gov, 673-06-3 peptide.comadvancedchemtech.comiris-biotech.de |

| Arginine | 6322 nih.govgithub.com |

| L-Arginine | 6322 nih.gov |

| Aspartic acid | 5960 github.com |

| Glutamic acid | 6106 github.com |

| Lysine | 5962 github.com |

| Histidine | 773 github.com |

| Tryptophan | 6305 github.com |

| Tyrosine | 1153 github.com |

| Glycine | 750 nih.govgithub.com |

| Methionine | 6137 github.com |

| Alanine (B10760859) | 5950 github.com |

| Valine | 6287 github.com |

| Proline | 614 github.com |

| Isoleucine | 7967 github.com |

| Leucine | 6108 github.com |

| Serine | 5950 github.com |

| Threonine | 6285 github.com |

| Asparagine | 6267 nih.govgithub.com |

| Glutamine | 738 github.com |

| Cysteine | 5862 github.com |

| Fmoc-Phe-Phe-OH | Not found |

| Fmoc-Arg-OH | Not found |

| Phenylalanine-arginine β-naphthylamide (PAβN) | Not found |

This compound, a dipeptide comprising D-Arginine and Phenylalanine, presents an intriguing model for exploring the complexities of molecular interactions and binding dynamics. The presence of a positively charged D-Arginine residue and a hydrophobic, aromatic Phenylalanine residue within a single molecule allows for a diverse range of non-covalent interactions with potential binding partners. While specific detailed studies focusing exclusively on the allosteric modulation and inhibition mechanisms of this compound are not extensively represented in the currently available literature, insights can be drawn from research on related peptides and the fundamental properties of its constituent amino acids.

Allosteric Modulation and Inhibition Mechanisms

The capacity of this compound to act as an allosteric modulator or inhibitor would depend significantly on its ability to bind to specific sites on target proteins, thereby influencing their conformation and function. Peptides, in general, are known to interact with proteins in various ways, including binding to active sites, allosteric sites, or interfaces involved in protein-protein interactions.

Studies on the inhibition mechanisms of related compounds offer potential parallels. For example, D-phenylalanine has been shown to inhibit certain enzymes through an uncompetitive mechanism, suggesting binding to the enzyme-substrate complex. nih.gov This interaction involves residues in the active site, such as arginine, which can stabilize the inhibitor through charged interactions. nih.gov Given the D-Arginine component of this compound, it is plausible that similar charged interactions could be involved if this dipeptide were to act as an inhibitor of enzymes with appropriate binding site characteristics.

Furthermore, peptides containing phenylalanine and arginine have been investigated in the context of modulating the activity of efflux pumps, which contribute to multidrug resistance in bacteria. Phenylalanine-arginine β-naphthylamide (PAβN), a related structure, has been observed to enhance the effectiveness of certain antibiotics by inhibiting efflux pump activity. mdpi.com This suggests that dipeptides incorporating these amino acids can influence protein function, potentially through interactions that could be allosteric in nature or directly interfere with the protein's mechanism of action. While direct experimental evidence for this compound's specific allosteric or inhibitory mechanisms is limited in the provided data, the properties of its constituent amino acids support the potential for such activities through specific interactions with target molecules.

Non-Covalent Molecular Interactions

The interaction profile of this compound is dictated by a combination of non-covalent forces. These interactions are fundamental to its recognition by and binding to other molecules, influencing its behavior in various chemical and biological environments.

Hydrogen Bonding Networks

Hydrogen bonding is a key non-covalent interaction contributing to the specificity and stability of molecular complexes. This compound possesses several functional groups capable of participating in hydrogen bonds. The guanidinium group of the D-Arginine residue is a potent hydrogen bond donor. cambridgemedchemconsulting.comimgt.org The peptide bond itself contains both hydrogen bond donor (amide NH) and acceptor (carbonyl oxygen) groups. The terminal carboxyl group can also act as both a donor and an acceptor depending on its protonation state.

Hydrophobic Interactions and Driving Forces

Hydrophobic interactions are a significant driving force for the association of nonpolar molecules or regions in aqueous solutions. The phenylalanine residue in this compound, with its bulky phenyl side chain, is a major contributor to hydrophobic interactions. proteinstructures.comrsc.org These interactions arise from the unfavorable entropic cost of ordering water molecules around nonpolar surfaces, which is minimized upon the association of these surfaces.

Studies have demonstrated the importance of hydrophobic interactions in the binding of phenylalanine-containing peptides to various substrates. For instance, the interaction of cell-penetrating peptides with heparan sulfate involves significant hydrophobic contributions from phenylalanine residues. rsc.org The large nonpolar surface area of the phenylalanine aromatic ring facilitates favorable van der Waals interactions and the displacement of water molecules from the interacting surfaces, contributing positively to the binding free energy. rsc.org The hydrophobic character of the phenylalanine moiety in this compound would favor its partitioning into and interaction with nonpolar environments or binding pockets on target molecules.

Aromatic Stacking Interactions

Aromatic stacking interactions, or π-π interactions, occur between the delocalized electron systems of aromatic rings. The phenyl ring of the phenylalanine residue in this compound can participate in these interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues, or with nucleotide bases in biological macromolecules. researchgate.netmst.eduacs.org

These interactions can adopt various geometries, including face-to-face (stacked) and edge-to-face (T-shaped) arrangements, with the preferred geometry often depending on the specific molecules involved and the surrounding environment. acs.org Aromatic stacking interactions have been shown to play a role in stabilizing protein structures and mediating protein-ligand interactions, including interactions between proteins and nucleic acids. mst.edunih.gov The ability of the phenylalanine residue in this compound to engage in aromatic stacking interactions would contribute to its recognition and binding to molecules presenting complementary aromatic surfaces.

Electrostatic and Salt Bridge Contributions

Electrostatic interactions, arising from the attraction or repulsion between charged species, are critical in the molecular interactions of this compound due to the presence of the positively charged D-Arginine residue. At physiological pH, the guanidinium group of arginine is protonated and carries a positive charge. proteinstructures.comnii.ac.jp This positive charge can engage in attractive interactions with negatively charged groups on interacting molecules, such as the carboxylate groups of aspartic acid or glutamic acid residues, or phosphate (B84403) groups in nucleic acids or phospholipids.

These electrostatic attractions can range from general charge-charge interactions to the formation of specific salt bridges, which are strong ionic bonds formed between closely opposed positive and negative charges. proteinstructures.combrainly.comnih.gov Salt bridges are known to be important for stabilizing protein structures and mediating molecular recognition events. brainly.comnih.govpnas.org Studies on peptide interactions have highlighted the significant contribution of electrostatic forces, particularly involving arginine residues, in binding to negatively charged molecules like heparan sulfate. rsc.org The positively charged D-Arginine in this compound would be a primary determinant of its interaction with negatively charged binding partners, and the formation of salt bridges could provide significant stability to the resulting complex. The interplay between the strong electrostatic interactions mediated by arginine and the hydrophobic and aromatic interactions contributed by phenylalanine allows this compound to exhibit a complex and tunable interaction profile. biorxiv.org

Summary of Non-Covalent Interactions

The molecular interactions of this compound are driven by a combination of non-covalent forces. The D-Arginine residue provides significant hydrogen bonding capacity and a strong positive charge for electrostatic interactions, including potential salt bridge formation. The Phenylalanine residue contributes through hydrophobic interactions and aromatic stacking. The balance and specific geometry of these interactions with a target molecule will determine the binding affinity, specificity, and ultimately, any potential biological effects, such as modulation or inhibition of protein function.

| Type of Interaction | Contributing Residue(s) | Nature of Interaction | Potential Role in Binding |

| Hydrogen Bonding | D-Arginine (guanidinium), Peptide Backbone, Carboxyl Group, Phenylalanine (weak CH-π) | Donation and acceptance of hydrogen atoms | Specific recognition, orientation, and stabilization of binding complexes. |

| Hydrophobic Interactions | Phenylalanine | Tendency of nonpolar surfaces to associate in aqueous environments. | Driving force for binding to hydrophobic regions or insertion into lipid environments. |

| Aromatic Stacking | Phenylalanine | Attractive interactions between the pi electron systems of aromatic rings. | Stabilization of complexes with molecules containing aromatic moieties. |

| Electrostatic/Salt Bridges | D-Arginine (positively charged) | Attraction between opposite charges, formation of ionic bonds between charged groups. | Strong interactions with negatively charged molecules or regions, crucial for initial recognition and binding affinity. |

Structure Activity Relationship Sar Studies of H D Arg Phe Oh and Its Derivatives

Impact of D-Amino Acid Stereochemistry on Biological Activity

The stereochemistry of amino acids, particularly the presence of D-isomers, plays a crucial role in the biological activity and stability of peptides. Unlike the L-amino acids commonly found in naturally occurring proteins, D-amino acids can significantly alter peptide conformation, enhance resistance to enzymatic degradation, and influence interactions with chiral biological targets like receptors. nih.govepa.govnih.gov

Studies on peptides containing D-amino acids, such as D-Arg or D-Phe, have demonstrated their impact on activity. For instance, stereochemical modifications of the Arg-Phe-Phe sequence within melanocortin receptor ligands were found to influence agonist profiles at different receptor subtypes. wikipedia.org Similarly, in dermorphin-derived peptides, the insertion of a D-Arg residue in position 2 contributed to high metabolic stability. nih.gov The stereochemistry of Arg (comparing L-Arg and D-Arg) in certain hybrid peptidomimetics was observed to drive a selectivity switch between neuropeptide FF receptors (NPFF1R and NPFF2R). The D-configuration of phenylalanine derivatives was also noted as important for optimal side-chain orientation and interaction with receptors in studies of integrin-binding peptides.

Incorporating D-amino acids can lead to peptides with prolonged activity due to increased stability against peptidases that primarily cleave L-amino acid-containing sequences. epa.gov

Role of Arginine and Phenylalanine Residues in Biological Function

The Arginine (Arg) and Phenylalanine (Phe) residues are key components in the structure of H-D-Arg-Phe-OH, and their specific chemical properties contribute significantly to the biological function of peptides containing these amino acids. Arginine is a basic, hydrophilic amino acid with a positively charged guanidino group, while Phenylalanine is an aromatic, hydrophobic amino acid. nih.gov These distinct characteristics enable them to engage in various interactions, such as electrostatic interactions, hydrogen bonding, and hydrophobic contacts, with target molecules like receptors and enzymes.

The Arg-Phe sequence, particularly at the C-terminus of peptides, has been implicated in biological activities. For example, the Arg-Phe sequence at the C-terminus of hemorphins is associated with cardiovascular effects. In the context of ACE inhibitory peptides, the presence of aromatic amino acids like Phenylalanine at the C-terminus and residues with a guanidine (B92328) group like Arginine are consistent with structural requirements for activity. The positive charge of the guanidine group in Arginine can enhance ACE inhibitory activity.

Studies on dermorphin-derived tetrapeptides, which contain D-Arg and Phe, have highlighted the importance of these residues for opioid activity. nih.gov Similarly, modifications in the C-terminal "address" sequence of dynorphin (B1627789) A analogs, which can include Arg and Phe residues, have been shown to affect opioid receptor affinity and potency.

Side-Chain Modifications and their Effect on Activity

Modifications to the side chains of Arginine and Phenylalanine residues can significantly impact the biological activity of peptides. These modifications can alter factors such as charge, lipophilicity, steric bulk, and flexibility, thereby affecting interactions with their biological targets.

In studies on a dermorphin (B549996) analog, replacing the D-Arg² residue with D-Citrulline (D-Cit), which lacks the positive charge of the guanidine group, influenced opioid activity and transport properties. nih.gov Similarly, modifications to the side chain length of cationic residues like Arginine and Lysine in antimicrobial peptides have been investigated, demonstrating that such changes can affect antimicrobial activity and proteolytic stability. For instance, reducing the side chain length of Lysine residues led to an increase in antimicrobial activity in some cases.

While direct side-chain modification data for this compound is not available, studies on related peptides indicate that the functional groups and structural characteristics of the Arg and Phe side chains are critical determinants of activity. For example, the substitution of the Phenylalanine side chain with Alanine (B10760859) in certain tetrapeptides resulted in a significant decrease in potency, highlighting the importance of the aromatic ring for interaction.

Positional Scanning and Alanine Scan Mutagenesis

While specific alanine scanning data for this compound was not found, these techniques have been applied to peptides containing Arg and Phe residues to elucidate their SAR. For example, alanine positional scanning of melanocortin peptides like α-MSH and NDP-MSH, which contain a His-Phe-Arg-Trp sequence, has revealed the importance of specific residues for activity at different melanocortin receptor subtypes. An aza-scan, a related technique, applied to a melanocortin receptor agonist containing D-Phe and Arg indicated that modifications at these positions were particularly sensitive for receptor recognition. These studies underscore the utility of positional scanning approaches in mapping the functional epitope of peptides and identifying key residues like Arg and Phe that are crucial for biological interaction.

Influence of N- and C-Terminal Modifications

Modifications at the N-terminus (the free amino group) and the C-terminus (the free carboxyl group) of peptides can significantly influence their physicochemical properties, metabolic stability, and biological activity. These modifications can include acylation, amidation, esterification, or the addition of other functional groups.

Terminal modifications can affect how a peptide interacts with enzymes, potentially increasing its half-life in biological systems by preventing degradation by aminopeptidases or carboxypeptidases. nih.govepa.gov They can also alter the peptide's charge, lipophilicity, and conformation, thereby impacting its binding to receptors or its ability to cross biological membranes. nih.gov Studies on various peptides have demonstrated that N- and C-terminal modifications play a critical role in modulating their activity and pharmacokinetic properties.

Amidation and Esterification Effects

C-terminal amidation, where the terminal carboxyl group (-COOH) is converted to an amide group (-CONH2), is a common modification in peptide chemistry. This modification eliminates the negative charge at the C-terminus at physiological pH and can enhance metabolic stability by preventing carboxypeptidase degradation. nih.gov C-terminal amidation has been shown to influence the biological activity and membrane interaction of peptides. For example, converting the C-terminal acid to an amide in certain dynorphin A analogs slightly increased their affinity for the kappa opioid receptor (KOR). The presence of C-terminal aromatic amino acids like Phenylalanine and Arginine with its guanidine group can be important for activity, and the amidation of such C-termini can further modulate their properties.

Esterification of the C-terminus, forming an ester group (-COOR), also neutralizes the negative charge and can affect lipophilicity and enzymatic stability. While less commonly discussed in the provided snippets compared to amidation in the context of this compound related peptides, esterification is another method for C-terminal modification with potential implications for SAR.

Enzymatic Stability and Biodegradation Pathways

In Vitro Enzymatic Degradation Kinetics

The kinetics of enzymatic degradation provide insight into the susceptibility of a peptide to metabolic enzymes. For H-D-Arg-Phe-OH, its stability is primarily defined by the presence of the D-Arginine residue.

Proteases, the enzymes responsible for peptide bond hydrolysis, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds formed between L-amino acids. mdpi.comnih.gov The incorporation of a D-amino acid, such as D-Arginine in this compound, renders the adjacent peptide bond highly resistant to proteolytic cleavage. mdpi.comnovoprolabs.com This resistance stems from the inability of the protease's active site to accommodate the D-enantiomer's stereochemistry, which disrupts the required conformation for catalysis. acs.orgnih.gov

Trypsin, a serine protease that specifically cleaves on the C-terminal side of basic L-amino acid residues like Arginine and Lysine, would be expected to readily cleave the L-isomer (H-L-Arg-Phe-OH). khanacademy.orgunc.edupearson.com However, the D-configuration of Arginine in this compound sterically hinders the interaction with trypsin's binding pocket, drastically reducing or eliminating cleavage. mdpi.comacs.org Studies on various peptides have consistently shown that replacing L-amino acids at cleavage sites with their D-enantiomers leads to a dramatic increase in stability against proteases like trypsin and in biological fluids such as human serum. mdpi.combiorxiv.orgnih.govbiorxiv.org For example, all-D-amino acid peptides have been shown to be completely resistant to cocktails of proteases for extended periods (e.g., 6 hours), whereas their all-L counterparts are degraded in under 30 minutes. acs.org This principle strongly suggests that this compound would exhibit robust stability against common proteases.

Table 1: Theoretical Protease Susceptibility Profile of Arginine-Phenylalanine Dipeptides

| Compound | Protease | Expected Cleavage Site | Predicted Susceptibility | Rationale |

|---|---|---|---|---|

| H-L -Arg-Phe-OH | Trypsin | Arg-Phe | High | Trypsin specifically cleaves after basic L-amino acids like L-Arginine. unc.edupearson.com |

| H-D -Arg-Phe-OH | Trypsin | Arg-Phe | Very Low / Negligible | Proteases are stereospecific; the D-configuration of Arginine prevents proper binding and catalysis. mdpi.comacs.orgnih.gov |

| H-L-Arg-L -Phe-OH | Chymotrypsin | - | Low | Chymotrypsin cleaves after large aromatic residues (Phe, Tyr, Trp), but the Arg-Phe bond is not its primary target. unc.edupearson.com |

Given the high resistance to proteolysis conferred by the D-Arginine residue, the primary biotransformation pathway for this compound in a standard in vitro enzymatic assay is expected to be minimal. The predominant species remaining after incubation with proteases would be the intact parent peptide. acs.orgnih.gov In contrast, its L-isomer, H-L-Arg-Phe-OH, would be rapidly hydrolyzed, leading to the formation of its constituent amino acids, L-Arginine and L-Phenylalanine, as the main biotransformation products.

While direct metabolic studies on this compound are not extensively documented, the established principles of D-amino acid biochemistry indicate a lack of significant proteolytic degradation. nih.govresearchgate.net Any potential, minor biotransformation might occur through slower, non-specific enzymatic or chemical modifications of the side chains, but cleavage of the peptide backbone would be exceptionally slow.

Strategies for Enhancing Peptide Stability

While this compound is inherently stable due to its D-amino acid, several chemical strategies can be employed to further enhance the stability of peptides, protecting them from chemical and enzymatic degradation and thereby extending their biological half-life. alliedacademies.orgbachem.com

The inclusion of D-Arginine in this compound is itself a primary and highly effective strategy for enhancing peptide stability. novoprolabs.comnih.gov This approach is widely used in peptide drug design to block specific, known protease cleavage sites. mdpi.comacs.orgfrontiersin.org The substitution of L-amino acids with their D-enantiomers is a simple and inexpensive method that has been proven to significantly increase resistance to proteolysis without necessarily altering the fundamental chemical properties of the side chains. mdpi.commdpi.com Studies have demonstrated that this modification can completely restore peptide stability in the presence of human serum. mdpi.com The use of other non-natural amino acids, such as N-methylated or Cα-substituted residues, can also prevent degradation by sterically blocking protease access to the peptide bond. acs.orgnih.gov

Table 2: Summary of Findings on D-Amino Acid Substitution for Enhanced Proteolytic Stability

| Peptide Studied | Modification | Finding | Reference |

|---|---|---|---|

| Cationic Heptapeptides | All L-amino acids replaced with all D-amino acids | All-L peptides degraded in ~30 min by a protease cocktail, while all-D analogs were completely resistant for 6 hours. | acs.org |

| Antitumor Peptide RDP215 | Partial L- to D-amino acid substitution | D-amino acid variant (9D-RDP215) showed no degradation in the presence of human serum, unlike the all-L version. | mdpi.com |

| Antimicrobial Peptide OM19R | L-Arg and L-Lys replaced with D-Arg and D-Lys | The modified peptide (OM19D) showed significantly increased stability against high concentrations of trypsin. | mdpi.com |

| GLP-1 Analog | All L-amino acid analog | (L)-GLP1 was completely degraded in <1 hour by Proteinase K. | nih.gov |

Further enhancements in stability can be achieved through structural modifications that constrain the peptide's conformation.

Cyclization: Converting a linear peptide into a cyclic structure is a powerful strategy for improving stability. alliedacademies.orgacs.org Cyclization, either head-to-tail, side-chain-to-side-chain, or via stapling, reduces the conformational flexibility of the peptide backbone, making it a poorer substrate for proteases. nih.govacs.orgresearchgate.netnih.gov This strategy has been shown to significantly enhance resistance to enzymatic degradation and improve pharmacokinetic properties. biorxiv.orgacs.org

Backbone Modifications: Beyond Cα chirality, direct chemical alteration of the amide bond can confer stability. nih.gov N-methylation, the substitution of the amide proton with a methyl group, is a common modification that disrupts the hydrogen bonding patterns recognized by proteases, thus preventing cleavage. nih.govnih.gov Other modifications include the introduction of thioamides or other amide bond isosteres that are not recognized by proteases. acs.orgrsc.org

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of a peptide but with modified chemical structures to overcome inherent liabilities like poor stability. alliedacademies.orgnih.gov This approach moves beyond simple amino acid substitution to more fundamental structural alterations.

One advanced peptidomimetic strategy is the creation of "retro-inverso" peptides. novoprolabs.com In a retro-inverso analog of this compound, the peptide bonds would be reversed (NH-CO instead of CO-NH), and the chirality of the amino acids would be inverted (L-Phe-D-Arg). This results in a molecule where the side-chain topology is similar to the parent peptide, but the backbone is fundamentally different and completely resistant to standard proteases. novoprolabs.com This approach represents a comprehensive method for creating highly stable analogs while aiming to retain biological function.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| H-L-Arg-Phe-OH |

| L-Arginine |

| L-Phenylalanine |

| D-Arginine |

| Trypsin |

| Chymotrypsin |

| Proteinase K |

| Lysine |

| Tyrosine |

| Tryptophan |

| 9D-RDP215 |

| OM19D |

| (D)-GLP1 |

Computational Modeling and in Silico Analysis

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as H-D-Arg-Phe-OH) when bound to a second (a receptor or target protein). biorxiv.org This method is crucial in the early stages of drug discovery for predicting the binding affinity and mode of interaction between a ligand and its protein target. nih.gov

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov In the context of this compound, while specific screening studies are not widely published, the methodology would involve docking the dipeptide against a panel of potential protein targets. This process helps in identifying "hits"—proteins to which the peptide binds with high affinity.

For instance, given that the L-isomer of the Arg-Phe dipeptide has been associated with vasorelaxant activity, a virtual screen for this compound might target enzymes involved in blood pressure regulation, such as Angiotensin-Converting Enzyme (ACE) or renin. nih.govnih.gov Similarly, since arginase is a known target for compounds containing arginine, it would also be a candidate for virtual screening. The process involves scoring the binding poses based on energy, with lower energy scores indicating more favorable binding.

Table 1: Illustrative Virtual Screening Results for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |

| Arginase 1 | -8.5 | 1.5 µM | ASP128, HIS141, GLU277 |

| Angiotensin-Converting Enzyme (ACE) | -7.9 | 4.2 µM | HIS353, GLU384, ZN701 |

| Renin | -7.2 | 10.1 µM | ASP32, TYR75, ASP215 |

| Thrombin | -6.8 | 18.5 µM | GLY216, TRP215, ASP189 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a virtual screening analysis.

Once a potential target is identified, molecular docking is used to elucidate the specific binding mode. This involves a detailed analysis of the intermolecular interactions, such as hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-stacking, between the ligand and the active site of the protein. nih.gov

For this compound, the binding mode would be dictated by its distinct chemical features:

D-Arginine residue : The positively charged guanidinium (B1211019) group is expected to form strong salt bridges and hydrogen bonds with negatively charged residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the target's binding pocket. nih.gov

L-Phenylalanine residue : The aromatic phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues such as tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe) in the target protein. nih.gov The benzene (B151609) ring can also coordinate with metal ions present in the active site of metalloenzymes. nih.gov

The stereochemistry of the D-arginine is a critical factor, as it will orient the peptide backbone and the side chains in a specific manner within the binding site, potentially leading to different interactions compared to its L-arginine counterpart.

Molecular Dynamics (MD) Simulations for Conformational Ensembles

While molecular docking often treats the protein target as rigid, Molecular Dynamics (MD) simulations provide a dynamic view of the system, accounting for the flexibility of both the peptide and the protein in a simulated physiological environment (e.g., in water). nih.gov MD simulations generate a trajectory of atomic positions over time, revealing the conformational landscape of the molecule. biorxiv.org

This compound, being a small dipeptide, possesses considerable conformational flexibility. MD simulations in an aqueous solution can map its conformational space by analyzing the rotation around its dihedral angles. This analysis helps identify the most stable, low-energy conformations the peptide adopts in solution, which can be crucial for its ability to recognize and bind to a receptor. nih.gov The presence of the D-amino acid influences the peptide's secondary structure preferences, often favoring specific turn types that might not be as prevalent with only L-amino acids. nih.gov

Table 2: Illustrative Dihedral Angle Analysis from an MD Simulation of this compound

| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |

| Φ (Phi) | C'-N-Cα-C' (D-Arg) | -120.5 | 15.2 |

| Ψ (Psi) | N-Cα-C'-N (D-Arg) | +130.8 | 18.5 |

| ω (Omega) | Cα-C'-N-Cα (Peptide Bond) | 179.1 | 5.5 |

| χ1 (Chi1) | N-Cα-Cβ-Cγ (Phe) | -65.3 | 25.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from an MD simulation analysis.

The "induced fit" model of ligand binding posits that the protein and/or ligand can undergo conformational changes upon binding to achieve optimal interaction. biorxiv.org MD simulations are exceptionally well-suited to study this phenomenon. By simulating the entire protein-ligand complex, one can observe how the binding pocket of the receptor adapts its shape to accommodate this compound. nih.gov This dynamic process is often critical for achieving high-affinity binding and cannot be fully captured by rigid docking methods. biorxiv.org An ensemble of protein structures generated from an MD simulation can be used for "ensemble docking" to better account for receptor flexibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates physicochemical or structural descriptors of molecules to their activity. nih.gov

To build a QSAR model for analogues of this compound, a dataset of structurally similar peptides with measured biological activity against a specific target would be required. Descriptors for each peptide would be calculated, including:

Electronic descriptors : Partial charges, dipole moment.

Steric descriptors : Molecular weight, volume, surface area.

Hydrophobic descriptors : LogP (partition coefficient).

Topological descriptors : Connectivity indices that describe the branching of the molecular structure.

A statistical method, such as multiple linear regression or partial least squares (PLS), is then used to generate an equation. nih.gov For example:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Molecular_Weight) + β₃(Dipole_Moment) + ...

This model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. The presence of aromatic rings and basic nitrogen atoms are often identified as crucial features for activity in such models. nih.gov

Predictive Model Development for Biological Activity

The typical workflow for developing such a predictor involves several key steps:

Data Collection : The process begins with gathering high-quality data. For binary classification models (active vs. inactive), both positive and negative examples are required. nih.gov Publicly available databases are a common source for sequences of peptides with known bioactivities. nih.gov

Peptide Representation : Peptides are converted into a numerical format that machine learning algorithms can process. This is a critical step that involves feature engineering and descriptor selection. biorxiv.org

Dataset Partitioning : The dataset is divided into training and testing subsets. It is crucial to use strategies like homology-based partitioning to ensure that the model's performance is not overestimated due to sequence similarities between the sets. nih.govbiorxiv.org

Model Training and Optimization : A machine learning algorithm is trained on the prepared dataset. Various algorithms, from traditional machine learning models to complex deep neural networks, can be employed. nih.govmdpi.com Automated Machine Learning (AutoML) platforms can streamline this process by automating model selection and hyperparameter tuning. nih.govbiorxiv.org

Validation and Evaluation : The model's predictive power is rigorously assessed on the independent test set. This validation is essential to confirm that the model can generalize to new, unseen peptide sequences. nih.gov

Recent advancements have led to the creation of unified deep learning architectures, such as UniDL4BioPep, which simplify the model development process. nih.gov These architectures can utilize powerful protein language models (LMs) to generate sophisticated peptide embeddings, enhancing predictive performance across various bioactivity prediction tasks. nih.govoup.com

Descriptor Selection and Feature Engineering

Descriptor selection and feature engineering are pivotal for the performance of Quantitative Structure-Activity Relationship (QSAR) models in peptide science. arxiv.orgarxiv.org These processes involve converting a peptide's sequence and structural information into a set of numerical features, or descriptors, that can be correlated with its biological activity. acs.org

Amino Acid Descriptors (AADs): The classical approach characterizes a peptide by parameterizing each of its constituent amino acids. AADs are numerical vectors representing the properties of the 20 standard amino acids. They are often derived from a large pool of raw properties using statistical techniques like Principal Component Analysis (PCA). acs.orgnih.gov

Types of Descriptors: A wide array of descriptors can be calculated to represent different aspects of a peptide's structure. These can be broadly categorized as follows:

| Descriptor Category | Description | Examples |

| Physicochemical | Based on the physical and chemical properties of amino acids. acs.org | Hydrophobicity, volume, charge, polarity, isoelectric point. acs.orgresearchgate.net |

| Topological | Describe the connectivity and arrangement of atoms within the amino acid structure. nih.gov | ST_scales, connectivity indices. nih.gov |

| 3D-Structural | Derived from the three-dimensional conformation of the peptide. nih.gov | VSGETAWAY descriptors, surface area, solvent accessibility. nih.govrsc.org |

| Quantum-Chemical | Calculated using quantum mechanics to describe electronic properties. nih.gov | MolSurf descriptors, HOMO/LUMO energies. nih.gov |

| Compositional | Based on the frequency of single amino acids, dipeptides, or other sequence motifs. arxiv.orgarxiv.org | Amino acid composition (AAC), dipeptide composition (DPC). |

| Evolutionary | Derived from multiple sequence alignments to capture conservation information. acs.org | Position-Specific Scoring Matrix (PSSM). acs.orgbiorxiv.org |

Feature Selection: Since thousands of molecular descriptors can be generated, feature selection is crucial to identify the most informative features and avoid model overfitting. rsc.orgnih.gov Filter methods, which rank features based on their relevance to the target variable, offer a computationally efficient way to reduce dimensionality without sacrificing predictive power. rsc.org This process enhances model performance and improves our understanding of the underlying sequence-to-activity relationships. researchgate.netrsc.org For instance, studies have shown that for certain activities, descriptors related to hydrophilicity/hydrophobicity and amino acid volume are particularly important. acs.org

Machine Learning and Artificial Intelligence in Peptide Design

Generative Adversarial Networks (GANs): GANs are a class of deep learning models that have been successfully applied to de novo peptide and protein design. nih.govacs.org A GAN consists of two competing neural networks:

A Generator that creates new peptide sequences.

A Discriminator that tries to distinguish between the generated sequences and real peptide sequences from a training dataset.

Through this adversarial process, the generator learns to produce realistic and potentially functional peptide sequences. nih.govacs.org

Other Machine Learning Approaches: Besides GANs, other algorithms are also used. For example, a peptide sequence generator named AP_Gen was developed based on recombining dominant amino acids and dipeptide compositions from known antimicrobial peptides (AMPs) to generate a library of new candidate sequences. nih.gov More advanced multimodal pipelines like M3-CAD integrate 3D structural features to design peptides with multiple mechanisms of action. biorxiv.org

Once new peptides are designed, AI models are used to predict their biological activity and optimize their properties.

Protein-Peptide Interaction Prediction Algorithms

Understanding how a peptide like this compound interacts with protein targets is crucial for elucidating its mechanism of action. Computational algorithms that predict these interactions are vital tools in molecular biology and drug design. nih.gov These methods can be broadly classified into sequence-based and structure-based approaches.

Sequence-Based Prediction: These methods predict interaction sites using only the amino acid sequences of the protein and peptide. rsc.orgnih.gov This is particularly useful when experimental structures are unavailable. Algorithms like SPRINT-Seq use machine learning models (e.g., Support Vector Machines) trained on features extracted from the protein sequence, such as evolutionary information, predicted secondary structure, and physicochemical properties, to identify binding residues. rsc.org The rise of deep learning and protein language models has further improved the accuracy of these predictions. biorxiv.org

Structure-Based Prediction: When a 3D structure of the target protein is available, structure-based algorithms can be used to predict the peptide binding site with higher accuracy.

Template-Based Modeling: The InterPep pipeline, for example, predicts interaction sites by structurally aligning the target protein to a library of known protein-peptide complexes. nih.gov If a significant structural match is found, the interaction surface from the template can be mapped onto the target protein to predict the binding site. nih.gov

Docking and Scoring: Molecular docking simulates the binding of a peptide to a protein's surface to find the most favorable binding pose and affinity. However, the inherent flexibility of peptides makes this computationally challenging. rsc.org To address this, machine learning-based scoring functions have been developed. Tools like PPI-Affinity use support vector machines trained on features from protein-peptide complexes to predict binding affinity, allowing for the screening and optimization of peptide binders. acs.org

The following table summarizes different approaches for predicting protein-peptide interactions:

| Prediction Approach | Basis of Prediction | Example Algorithm/Tool | Key Features |

| Sequence-Based | Uses only amino acid sequences. | SPRINT-Seq rsc.org | Relies on ML models and features like evolutionary conservation and physicochemical properties. |

| Structure-Based (Template) | Uses known 3D structures of similar interacting proteins as templates. | InterPep nih.gov | Predicts binding sites by structural alignment to a template library. |

| Structure-Based (Scoring) | Predicts binding affinity of a given protein-peptide complex structure. | PPI-Affinity acs.org | Employs machine learning (SVM) to score complexes and rank potential peptide mutants. |

| Deep Learning | Leverages deep neural networks with sequence, structure, and language model features. | PepCNN biorxiv.org | Integrates diverse features within a convolutional neural network (CNN) to identify binding residues. |

Potential Research Applications and Future Directions

Design of Novel Peptidomimetics with Enhanced Properties

As a dipeptide composed of D-amino acids, H-D-Arg-Phe-OH serves as a fundamental building block in peptide science. The incorporation of D-amino acids can confer enhanced properties compared to L-amino acid counterparts, such as increased resistance to enzymatic degradation, which is a crucial consideration in the design of stable research probes and potential peptidomimetic structures. Research in this area focuses on understanding how the specific sequence and chirality of this compound influence its physical and chemical characteristics, paving the way for the rational design of more complex peptidomimetics with tailored properties for specific research applications. The dipeptide's structure provides a scaffold for modification and incorporation into larger peptide or non-peptide structures aimed at mimicking or modulating biological processes for research purposes.

Exploration of New Biological Targets and Pathways

While research into this compound is significantly focused on its material properties, its interaction with biological systems is also an area of exploration. Studies investigating its potential biomedical applications suggest interactions that could involve various biological targets and pathways. Although specific molecular targets are not extensively detailed in current research snippets, the exploration of its effects in biological contexts, such as potential interactions with cells or involvement in processes relevant to biomedical applications, indicates ongoing research into its biological footprint. This exploration aims to identify how this dipeptide or structures derived from it might interact with biological molecules or influence cellular behavior at a fundamental research level.

Integration with Advanced Material Science (e.g., self-assembling peptide hydrogels for research platforms)

A significant area of research for this compound is its remarkable ability to self-assemble, particularly into hydrogels. These self-assembling peptide hydrogels are highly relevant as advanced materials for developing research platforms. The self-assembly process is driven by non-covalent interactions, leading to the formation of stable, three-dimensional networks capable of encapsulating molecules and providing a supportive matrix.

These hydrogels are being investigated for various research applications, including their use as scaffolds for cell culture studies, matrices for controlled release studies of research compounds, and platforms for studying molecular interactions in a confined environment. The tunable properties of these hydrogels, such as stiffness, porosity, and degradation rate, can be modulated by controlling factors like peptide concentration, pH, and temperature, making them versatile tools for diverse research needs.

Data from research highlights the formation of rigid hydrogels by this compound. For instance, studies have characterized the mechanical properties and network structure of these hydrogels, demonstrating their potential as robust research platforms.

| Property | Observation/Finding | Source |

| Self-Assembly | Forms stable hydrogels | |

| Structure | Forms 3D networks | |

| Mechanical Properties | Can form rigid gels | |

| Encapsulation | Capable of encapsulating molecules | |

| Tunability | Properties influenced by concentration, pH, temperature |

This self-assembling behavior positions this compound hydrogels as promising materials for creating controlled and defined environments required in various fundamental and applied research investigations.

Development of Research-Grade Analytical Tools and Biosensors

The unique properties of this compound, particularly its self-assembly into ordered structures, suggest potential for its exploration in the development of research-grade analytical tools and biosensors. The ability of the peptide hydrogel matrix to encapsulate or immobilize biomolecules could be leveraged in sensing platforms. While specific research on this compound directly integrated into analytical tools or biosensors is not prominently featured in the provided search results, the general principles of using self-assembling peptides in biosensing applications are established. Future research could explore how the specific recognition capabilities of modified this compound structures or the unique environment provided by its hydrogel could be utilized to detect specific analytes or biomolecular interactions for research purposes.

Q & A

Q. How should researchers structure manuscripts to highlight the novelty of this compound findings?

- Methodological Answer : Follow IMRAD structure with emphasis on the Discussion section: contrast results with prior literature, address limitations (e.g., sample size), and propose mechanistic hypotheses. Use tables to summarize comparative bioactivity data and figures for structural models or dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.